![molecular formula C8H5BrS B107969 5-Bromobenzo[B]thiophene CAS No. 4923-87-9](/img/structure/B107969.png)
5-Bromobenzo[B]thiophene
Overview
Description
5-Bromobenzo[b]thiophene is a brominated derivative of benzo[b]thiophene, a heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The bromine atom in this compound is positioned at the 5th carbon of the benzo[b]thiophene structure, which can influence its reactivity and make it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives, including those with bromine substituents, has been explored through various methods. One efficient protocol involves the α-C-H functionalization of 2-iodochalcones using a copper(II) acetate catalyst and xanthate as the sulfur source, which can also be applied to less reactive 2-bromochalcones to yield corresponding 2-acylbenzothiophenes in good yield . Another approach for synthesizing highly substituted thiophenes and benzo[b]thiophenes is a one-pot procedure starting from bromoenynes and o-alkynylbromobenzene derivatives, using a palladium-catalyzed C-S bond formation followed by heterocyclization . Additionally, a trace amount of copper-catalyzed intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) can produce 2-bromobenzofurans(thiophenes) efficiently .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can exhibit interesting electronic properties due to the presence of the bromine atom and the conjugated system. For instance, the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene was found to occur at "abnormal" positions due to a special "non-planar" conjugated model, which influences the electron delocalization and reactivity of the molecule .
Chemical Reactions Analysis
This compound derivatives can undergo various chemical reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene can react with amines to give N-substituted amino derivatives through aromatic nucleophilic substitution, which can also lead to unexpected isomers due to rearrangement . Bromination reactions of benzo[b]thiophene derivatives can be selective, leading to different brominated products depending on the reaction conditions . These reactions highlight the reactivity of the bromine atom and its influence on the overall chemistry of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the presence of the bromine atom and the thiophene ring. The bromine atom can make the molecule more reactive towards further functionalization, such as nitration, acetylation, and reduction, as demonstrated in the synthesis of 2-methyl-5-nitrobenzo[b]thiophene derivatives . The electronic properties of these molecules can also be tuned for applications in materials science, as seen in the charge-transporting properties of triphenylamine-based materials .
Scientific Research Applications
Synthesis and Antitubulin Agents
5-Bromobenzo[b]thiophene derivatives have been explored for their potential in synthesizing diverse molecular structures with antiproliferative properties. For example, a library of 3-(α-styryl)-benzo[b]thiophenes showing promising cytotoxic activity against certain cell lines was synthesized using a bromocyclization step involving 3-bromobenzo[b]thiophene derivatives (Tréguier et al., 2014).
Bromination Reaction and Charge-Transporting Materials
The bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a charge-transporting material, was studied to understand the impact of its non-planar conjugated model on bromination reactions. This research offers insights into the synthesis of novel materials with specific electronic properties (Wu et al., 2013).
Halogen Migration in Liquid Ammonia Reactions
Research on halogen migration in reactions involving halogeno derivatives of benzo[b]thiophenes, such as 2-bromobenzo[b]thiophene, revealed significant insights into the behavior of these compounds in liquid ammonia, contributing to a deeper understanding of their chemical properties (Bie et al., 2010).
Palladium-Catalysed Amination for Antimicrobial Activity
Palladium-catalysed amination of benzo[b]thienyl bromides, including derivatives of this compound, has been studied for its potential in creating compounds with antimicrobial properties. This research is significant in the quest for new antibiotics and understanding the structure-activity relationships in these compounds (Queiroz et al., 2004).
Synthesis of Tubulin Binding Agents
The synthesis of 2,3-disubstituted benzo[b]thiophenes, which includes methodologies using this compound derivatives, has been developed for the creation of novel tubulin binding agents. This is a significant step in the development of new therapeutic compounds (Flynn et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, a heterocyclic compound that has been used as a building block in various pharmaceuticals . .
Mode of Action
As a thiophene derivative, it may interact with biological targets in a similar manner to other thiophene-based compounds, but this would be highly dependent on the specific target and the context of the biochemical pathway in which it is involved .
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
5-bromo-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSIMGKJEYNNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964192 | |
Record name | 5-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4923-87-9 | |
Record name | 5-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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